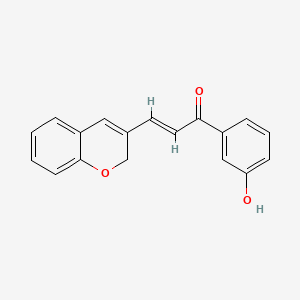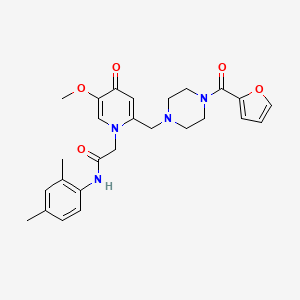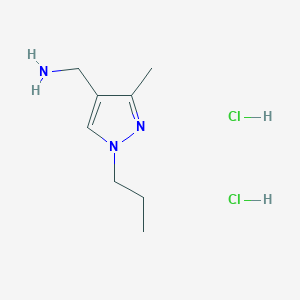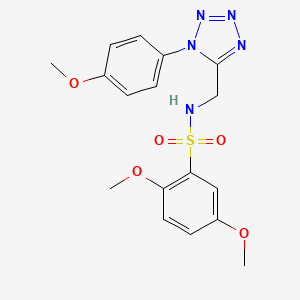![molecular formula C23H28N4OS B2960502 N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 422532-42-1](/img/structure/B2960502.png)
N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-methyl-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H28N4OS and its molecular weight is 408.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has highlighted the synthesis and evaluation of various quinazoline derivatives, which share a structural similarity to N-butyl-N-methyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, for their anticancer properties. For instance, substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, featuring thiazole and thiadiazole fragments, were synthesized and demonstrated significant cytotoxicity and anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, underscoring their potential as anticancer agents (Kovalenko et al., 2012). Additionally, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides exhibited anticancer and antibacterial activity, with specific compounds showing promising activity against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).
Antimicrobial and Antifungal Applications
Further exploration into the structural family of quinazoline derivatives revealed their antimicrobial and antifungal potentials. Novel compounds within this family have demonstrated light activity against Klebsiella pneumoniae, showcasing the potential of these derivatives in treating infections caused by this pathogen (Antypenko et al., 2016). This suggests a broader application of these compounds beyond anticancer activity, including antibacterial and antifungal treatments.
Anticonvulsant Activity
Investigations into the anticonvulsant activities of quinazolinone derivatives have been conducted, aiming to identify new therapeutic agents for seizure management. While some compounds showed a tendency towards anticonvulsant activity, highlighting the importance of the cyclic amide fragment in their activity, the exploration of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives underscores the ongoing search for effective anticonvulsant medications (El Kayal et al., 2022).
Synthesis and Molecular Docking Studies
The design and synthesis of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents have been extensively studied, with molecular docking studies revealing their mechanisms of action. These studies provide valuable insights into how these compounds interact with their biological targets, offering a foundation for the development of novel therapeutics (Al-Suwaidan et al., 2013).
Eigenschaften
IUPAC Name |
N-butyl-N-methyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4OS/c1-3-4-16-27(2)21(28)17-29-23-25-20-13-9-8-12-19(20)22(26-23)24-15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBWCKRKMAMABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2960421.png)
![N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2960426.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)


![2-methoxy-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine](/img/structure/B2960432.png)

![5-chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2960434.png)
![3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride](/img/structure/B2960436.png)
![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)

![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2960442.png)
